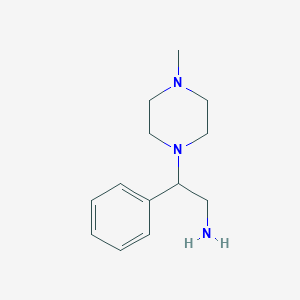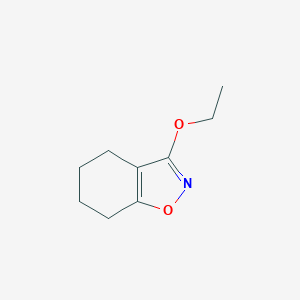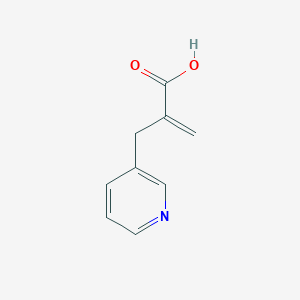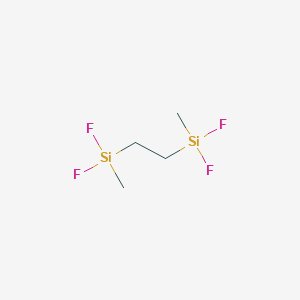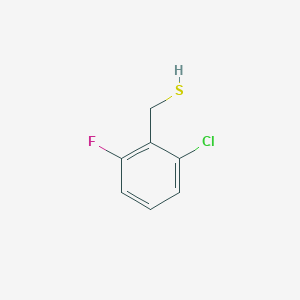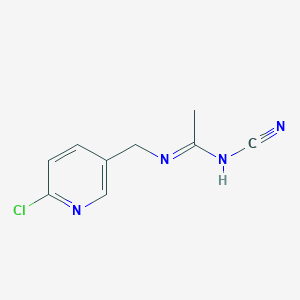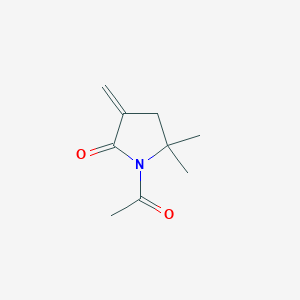
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) is a heterocyclic organic compound with the molecular formula C9H13NO2 This compound is characterized by a pyrrolidine ring substituted with an acetyl group, a methylene group, and two methyl groups
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-methylene-5,5-dimethylpyrrolidine-2-one with acetic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete acetylation of the pyrrolidine ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Lacks the acetyl and methylene groups, resulting in different chemical properties and reactivity.
3-Methylene-5,5-dimethylpyrrolidine-2-one:
1-Acetylpyrrolidine-2-one: Lacks the methylene and additional methyl groups, leading to variations in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
167281-21-2 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
1-acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-9(3,4)10(7(2)11)8(6)12/h1,5H2,2-4H3 |
InChI-Schlüssel |
AVYZBJIKOQJRRE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Kanonische SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Synonyme |
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


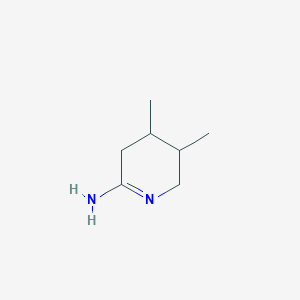
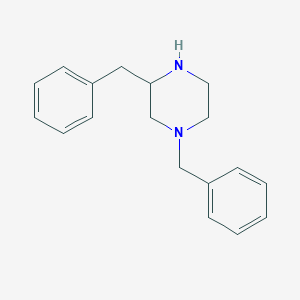
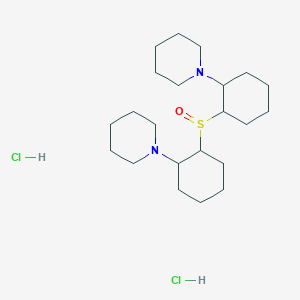
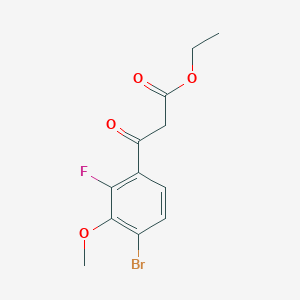
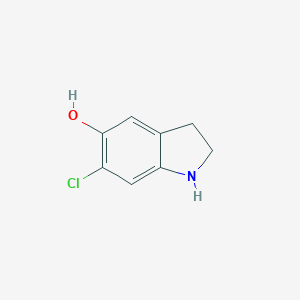
![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
